2-(1H-1,2,4-triazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,4-triazol-1-yl)propanamide is a compound with the CAS Number: 297138-61-5 and a molecular weight of 140.14 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H8N4O . The InChI code for this compound is 1S/C5H8N4O/c1-4(5(6)10)9-3-7-2-8-9/h2-4H,1H3,(H2,6,10) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.397±0.06 g/cm3 . The compound also has an acidity coefficient (pKa) of 11.51±0.40 .Scientific Research Applications
Microwave-Assisted Synthesis
A study by Tan, Lim, & Dolzhenko (2017) reports a new microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This method uses 5-amino-1,2,4-triazoles as a building block, essential for creating structurally diverse compounds in medicinal and agricultural chemistry.
Antimicrobial Activity
Research conducted by Kaushik & Luxmi (2017) synthesized a series of 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides, displaying moderate to good antimicrobial potential against various bacterial and fungal cultures.
Broad Range of Biological Activities
The work of Ferreira et al. (2013) reviews the patents of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, underlining their importance in developing new drugs with diverse biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties.
Electrochemical Stability
Li et al. (2005) report that 1H-1,2,4-triazole enhances proton conduction in liquid electrolytes and polymer electrolyte membranes, with stability under fuel cell operating conditions.
Potential as Antitumor Agents
Reddy et al. (2010) synthesized N-1-(3,5-Dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides, highlighting their potential as antitumor agents, based on their structural elucidation.
Safety and Hazards
The safety information available for 2-(1H-1,2,4-triazol-1-yl)propanamide indicates that it carries the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Future Directions
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-4(5(6)10)9-3-7-2-8-9/h2-4H,1H3,(H2,6,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHKIJOLIYQKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=NC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.